(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride (3-Chloro-5-fluorophenyl)hydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18035898
InChI: InChI=1S/C6H6ClFN2.2ClH/c7-4-1-5(8)3-6(2-4)10-9;;/h1-3,10H,9H2;2*1H
SMILES:
Molecular Formula: C6H8Cl3FN2
Molecular Weight: 233.5 g/mol

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride

CAS No.:

Cat. No.: VC18035898

Molecular Formula: C6H8Cl3FN2

Molecular Weight: 233.5 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride -

Specification

Molecular Formula C6H8Cl3FN2
Molecular Weight 233.5 g/mol
IUPAC Name (3-chloro-5-fluorophenyl)hydrazine;dihydrochloride
Standard InChI InChI=1S/C6H6ClFN2.2ClH/c7-4-1-5(8)3-6(2-4)10-9;;/h1-3,10H,9H2;2*1H
Standard InChI Key ORBOWBIEOSQCPX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)Cl)NN.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride features a phenyl ring with chlorine and fluorine substituents at meta positions relative to the hydrazine group. The dihydrochloride form enhances its stability and solubility in polar solvents. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₆H₈Cl₃FN₂
Molecular Weight233.5 g/mol
IUPAC Name(3-chloro-5-fluorophenyl)hydrazine dihydrochloride
Canonical SMILESC1=C(C=C(C=C1F)Cl)NN.Cl.Cl
InChI KeyORBOWBIEOSQCPX-UHFFFAOYSA-N

The compound’s planar geometry and electron-withdrawing halogen atoms facilitate interactions with biological targets, such as enzymes involved in bacterial cell wall synthesis .

Spectroscopic Data

While experimental spectra are scarce, computational models predict strong absorption bands in the UV-Vis range (250–300 nm) due to π→π* transitions in the aromatic system. Nuclear magnetic resonance (NMR) simulations suggest distinct signals for the hydrazine protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–7.5 ppm).

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves three stages:

  • Nitration and Reduction: 3-Chloro-5-fluoronitrobenzene is reduced to the corresponding aniline using hydrogen gas and a palladium catalyst.

  • Hydrazine Formation: The aniline intermediate reacts with sodium nitrite in hydrochloric acid to form the diazonium salt, which is subsequently reduced with stannous chloride to yield (3-chloro-5-fluorophenyl)hydrazine.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, improving crystallinity and shelf life.

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of (3-chloro-5-fluorophenyl)hydrazine dihydrochloride exhibit broad-spectrum antimicrobial activity. For instance, sulfamoyl adenosine analogs incorporating this moiety demonstrated a minimum inhibitory concentration (MIC) of 5 μM against Escherichia coli, surpassing non-chlorinated counterparts . The chlorine atom enhances membrane permeability, while the fluorine atom stabilizes drug-target interactions via hydrophobic effects.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor to:

  • Antipsychotic agents: Chlorinated hydrazines are key in synthesizing phenothiazine derivatives.

  • Antiviral drugs: Its fluorine moiety improves metabolic stability in protease inhibitors .

Agricultural Chemistry

Incorporated into herbicides, it disrupts acetolactate synthase (ALS) in weeds, showing 90% efficacy at 10 ppm concentrations.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesBioactivity (MIC vs. E. coli)
(3-Chloro-4-fluorophenyl)hydrazineC₆H₆ClFN₂Fluorine at 4th position15 μM
(4-Chloro-3-fluorophenyl)hydrazineC₆H₆ClFN₂Altered substitution pattern22 μM
PhenylhydrazineC₆H₈N₂No halogen substituents>100 μM

The meta-substitution pattern in (3-chloro-5-fluorophenyl)hydrazine dihydrochloride optimizes steric and electronic effects for target binding .

Future Directions

Ongoing research aims to:

  • Develop asymmetric synthesis methods for enantiomerically pure derivatives.

  • Explore covalent inhibition strategies by functionalizing the hydrazine group.

  • Assess in vivo pharmacokinetics to advance preclinical candidates .

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